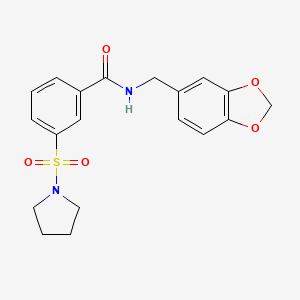![molecular formula C16H17N3O2 B6073139 N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6073139.png)
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as HMAH, is a compound that has gained attention in the scientific community due to its potential applications in various research fields. HMAH is a hydrazone derivative that has been synthesized using a simple and efficient method.
科学研究应用
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential applications in various research fields, including cancer research, neuroprotection, and antibacterial activity. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect against oxidative stress-induced cell death in neuronal cells. In antibacterial activity, this compound has been shown to exhibit potent antibacterial activity against Gram-positive bacteria.
作用机制
The mechanism of action of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to protect against oxidative stress-induced cell death by activating the Nrf2/ARE pathway. In antibacterial activity, this compound has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In neuronal cells, this compound has been shown to protect against oxidative stress-induced cell death and increase the expression of antioxidant enzymes. In bacteria, this compound has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
实验室实验的优点和局限性
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is easy to synthesize, yields a high purity product, and has been shown to exhibit potent biological activity. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and antibacterial activity. Another direction is to elucidate the mechanism of action of this compound in order to better understand its biological activity. Additionally, future research could focus on improving the water solubility of this compound to increase its potential for use in certain experiments.
Conclusion
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential applications in various research fields. It can be synthesized using a simple and efficient method and has been shown to exhibit potent biological activity. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different research fields.
合成方法
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide can be synthesized by reacting 4-hydroxybenzaldehyde with 2-methylphenylhydrazine in the presence of acetic acid. The resulting product is then reacted with 2-acetylaminobenzoic acid to form this compound. This method is simple, efficient, and yields a high purity product.
属性
IUPAC Name |
N-[(Z)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)17-11-16(21)19-18-10-13-6-8-14(20)9-7-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFQLMOPJKPOQ-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6073069.png)

![(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6073086.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6073102.png)
![methyl 2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6073106.png)
![2-(3-butenoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073111.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-propanamine](/img/structure/B6073116.png)

![N-[(1-benzyl-3-pyrrolidinyl)methyl]-N'-(2-methoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6073121.png)
![7-(2-methoxyethyl)-2-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073131.png)
![7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6073142.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6073148.png)
![2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6073163.png)
![methyl {3-oxo-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperazinyl}acetate](/img/structure/B6073171.png)
